4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a chloro group, two difluoro groups, and a dioxaindane ring system
Vorbereitungsmethoden
The synthesis of 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Esterification: Conversion of carboxylic acids to esters.
Reduction: Reduction of nitro groups to amines.
Diazotization: Formation of diazonium salts from amines.
Hydrolysis: Conversion of esters back to carboxylic acids.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include hydrogen gas (H₂) for reductions, nitric acid (HNO₃) for oxidations, and halogenating agents for substitutions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid include:
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Eigenschaften
Molekularformel |
C8H3ClF2O4 |
---|---|
Molekulargewicht |
236.55 g/mol |
IUPAC-Name |
4-chloro-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H3ClF2O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13) |
InChI-Schlüssel |
ACXHFLPLTSJJCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1C(=O)O)Cl)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.